2'-Bromo-5'-chloro-2,2,2-trifluoroacetophenone
CAS No.:
Cat. No.: VC17239130
Molecular Formula: C8H3BrClF3O
Molecular Weight: 287.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrClF3O |
|---|---|
| Molecular Weight | 287.46 g/mol |
| IUPAC Name | 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C8H3BrClF3O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H |
| Standard InChI Key | VEUFYHFPYCXIOR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone, reflects its core structure: a phenyl ring with bromine at the ortho-position (C2), chlorine at the para-position (C5), and a trifluoroacetyl group (-COCF₃) at the C1 position. The molecular formula is C₈H₃BrClF₃O, with a planar geometry stabilized by π-conjugation across the aromatic ring and ketone group. X-ray crystallography data, though unavailable for this specific compound, suggest analogous trifluoroacetophenones adopt a distorted trigonal planar configuration around the carbonyl carbon .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 287.46 g/mol | |
| Density | 1.624 g/cm³ | |
| Boiling Point | 381.8°C at 760 mmHg | |
| Flash Point | 184.7°C | |
| Vapour Pressure | 0 mmHg at 25°C | |
| LogP (Partition Coefficient) | 3.01 (estimated) |
The high boiling point and low vapour pressure indicate strong intermolecular interactions, likely due to dipole-dipole forces from the polar trifluoroacetyl group and halogen atoms . The LogP value of 3.01 suggests moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility .
Synthesis Methods and Reaction Mechanisms
Established Synthetic Routes
While no literature directly details the synthesis of 2'-bromo-5'-chloro-2,2,2-trifluoroacetophenone, analogous trifluoroacetophenones are typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings . A plausible route involves:
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Bromination and Chlorination: Sequential electrophilic substitution on acetophenone derivatives.
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Trifluoroacetylation: Reaction with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids like AlCl₃ .
A patent describing the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone derivatives (CN113024390B) highlights the use of magnesium-activated coupling reactions under anhydrous conditions . For example, 3,5-dichloro-4-aminobromobenzene reacts with trifluoroacetyl dimethylamine in tetrahydrofuran (THF) at 20°C, yielding 3',5'-dichloro-4'-amino-2,2,2-trifluoroacetophenone with 85% purity . Adapting this method, bromine could be introduced via halogen exchange or directed ortho-metalation strategies.
Challenges in Synthesis
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Regioselectivity: Ensuring precise positioning of bromine and chlorine substituents requires careful control of reaction conditions.
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Sensitivity to Moisture: Lithium reagents (e.g., n-BuLi) used in halogen-metal exchanges demand anhydrous environments.
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Purification: Separation from byproducts like dihalogenated isomers necessitates advanced chromatographic techniques .
Comparative Analysis with Related Halo-Trifluoroacetophenones
Structural Analogues
Comparative data for similar compounds reveal trends in reactivity and stability:
Table 2: Comparison with Analogous Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |
|---|---|---|---|---|
| 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone | C₈H₈Cl₂F₃NO₂ | 278.06 | 381.8 | 3.01 |
| 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | C₉H₃ClF₆O | 276.56 | N/A | 3.12 |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | C₈H₃Cl₂F₃O | 247.01 | 375.2 | 2.98 |
Key observations:
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Electron-Withdrawing Effects: The trifluoroacetyl group reduces electron density on the aromatic ring, directing electrophilic substitutions to meta and para positions .
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Halogen Influence: Bromine’s larger atomic radius compared to chlorine increases steric hindrance, potentially slowing reaction kinetics.
Future Research Directions and Challenges
Priority Areas
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Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce purification steps .
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Crystallographic Studies: Resolving 3D structure to inform computational modeling.
Technical Hurdles
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